molecular formula C16H19BO2 B599783 (4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 145413-17-8

(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B599783
CAS No.: 145413-17-8
M. Wt: 254.136
InChI Key: DKCMBSJGEAEGOE-UHFFFAOYSA-N
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Description

(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and reagents is also optimized to reduce costs and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding borate ester.

    Reduction: Under certain conditions, the boronic acid can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are commonly used in substitution reactions, particularly in the Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Borate esters.

    Reduction: Boranes.

    Substitution: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Boronic acids are known to interact with biological molecules such as sugars and amino acids, making them useful in the development of sensors and diagnostic tools.

    Medicine: Boronic acid derivatives are used in the design of enzyme inhibitors, particularly for proteases, which are important targets in the treatment of diseases such as cancer.

    Industry: In the industrial sector, boronic acids are used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in organic synthesis and in the development of sensors for detecting sugars and other biological molecules. The molecular targets and pathways involved include the interaction with hydroxyl groups on sugars and amino acids, leading to the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Propylphenylboronic acid
  • 4-Ethylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-tert-Butylphenylboronic acid

Uniqueness

(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structural features, which include a butyl group attached to a biphenyl moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules. These features make it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in the development of specialized materials.

Properties

IUPAC Name

[4-(4-butylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12,18-19H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCMBSJGEAEGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678921
Record name (4'-Butyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145413-17-8
Record name (4'-Butyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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